molecular formula C16H16Cl2N2O2S B486303 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine CAS No. 667891-75-0

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B486303
CAS No.: 667891-75-0
M. Wt: 371.3g/mol
InChI Key: CHRJRWIYCPLCAA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 2,5-dichlorophenyl group and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 2,5-dichlorophenylamine with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichlorophenylamine attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.

    1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.

    1-(2,5-Dichlorophenyl)-4-(phenylthio)piperazine:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a phenylsulfonyl moiety. This structural configuration is crucial for its biological activities, as modifications in the substituents can significantly influence potency and selectivity.

Antibacterial Activity

Research indicates that derivatives of piperazine compounds exhibit various levels of antibacterial activity. For instance, studies have shown that related compounds can inhibit bacteria such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL depending on the specific derivative used .

In particular, the presence of electron-withdrawing groups in the aromatic rings enhances antibacterial efficacy. The SAR (structure-activity relationship) analysis suggests that modifications leading to increased lipophilicity or steric hindrance can improve activity against Gram-negative bacteria .

Antiviral Activity

This compound has shown promising results against viral infections. A study highlighted that related sulfonylpiperazine analogues demonstrated potent antiviral activity against chikungunya virus (CHIKV), with certain derivatives achieving selectivity indices greater than 61, indicating a favorable therapeutic window . The mechanism appears to involve inhibition of viral replication processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies revealed that some derivatives bind effectively to both the catalytic and peripheral anionic sites of AChE .

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialN. meningitidisMIC = 64 μg/mL
AntiviralCHIKVSelectivity Index > 61
Enzyme InhibitionHuman AChECompetitive inhibition

Case Study: Antiviral Efficacy Against CHIKV

In a detailed investigation, researchers synthesized several analogues of sulfonylpiperazines and evaluated their antiviral efficacy against CHIKV. The study found that specific structural modifications led to enhanced activity while maintaining low cytotoxicity levels. For example, an analogue with an ethoxy side chain exhibited significant antiviral properties without substantial cytotoxic effects .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S/c17-13-6-7-15(18)16(12-13)19-8-10-20(11-9-19)23(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRJRWIYCPLCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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